molecular formula C9H10N2 B2827338 2-Ethylpyrazolo[1,5-a]pyridine CAS No. 475174-65-3

2-Ethylpyrazolo[1,5-a]pyridine

Cat. No.: B2827338
CAS No.: 475174-65-3
M. Wt: 146.193
InChI Key: RHAOUMOATIGETL-UHFFFAOYSA-N
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Scientific Research Applications

2-Ethylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Future Directions

Pyrazolo[1,5-a]pyridines continue to occupy a special place in medicinal chemistry, but the direct construction of 3-sulfonyl analogues remains unexplored . Future research could focus on exploring this area, as well as further investigating the biological activities and potential applications of 2-Ethylpyrazolo[1,5-a]pyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylpyrazolo[1,5-a]pyridine can be synthesized by reacting ethyl acetoacetate with hydrochloric acid or sulfuric acid . The reaction involves the cyclization of the intermediate products to form the pyrazolo[1,5-a]pyridine ring system. Another method involves the reaction of this compound-3-carboxylic acid with sulfuric acid in water at 70°C for 2 hours, followed by neutralization with sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-3-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazolo[1,5-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups such as carboxylic acids, esters, and amines.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring structure but contains a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[1,5-a]pyrimidin-7-one: Another similar compound with a fused ring structure and additional functional groups.

Uniqueness

2-Ethylpyrazolo[1,5-a]pyridine is unique due to its specific ring structure and the presence of an ethyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-ethylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-7-9-5-3-4-6-11(9)10-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAOUMOATIGETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 6.1 g portion of the obtained N-amino-2-(1-butynyl)pyridinium mesitylenesulfonate was dissolved in tetrahydrofuran (600 mL), potassium tert-butoxide (3.55 g) was added at room temperature, and the mixture was vigorously stirred for 30 minutes. After adding ice water to the reaction mixture, extraction was performed with ethyl acetate. The aqueous layer was again extracted with ethyl acetate, the insoluble portion was filtered with a celite filter, and the organic layers were combined and washed with brine. After drying over anhydrous magnesium sulfate and filtration, the solvent was concentrated under reduced pressure, the residue was purified by silica gel column chromatography, and the title compound (0.63 g) was obtained from the n-hexane:ethyl acetate (10:1) fraction as a light yellow oil.
Name
N-amino-2-(1-butynyl)pyridinium mesitylenesulfonate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
600 mL
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solvent
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3.55 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (4.1 g, 22 mmol) was stirred in water (100 mL) and sulfuric acid (2.5 mL) was added. The mixture was heated at 70° C. for 2 h and cooled to 20° C. The mixture was poured into ethyl acetate and neutralized with saturated sodium bicarbonate. The extracts were separated and the aqueous layer was extracted with ethyl acetate. The combined extracts were dried (sodium sulfate) and evaporated to give the desired compound (2.6 g, 82%). LCMS for C9H11N2 (M+H)+: m/z=147.1. 1H NMR (300 MHz, DMSO-d6): δ 8.52 (m, 1H), 7.57 (m, 1H), 7.11 (m, 1H), 6.75 (m, 1H), 6.38 (s, 1H), 2.73 (m, 2H), 1.22 (m, 3H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
82%

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